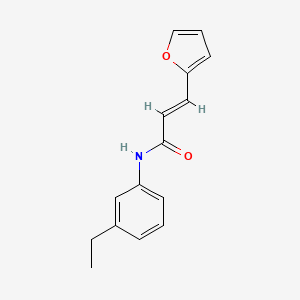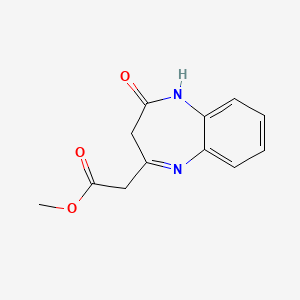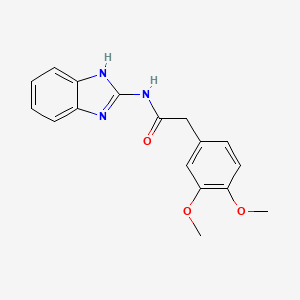![molecular formula C14H20N4S B5708164 1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B5708164.png)
1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine is a complex organic compound that features a thiophene ring substituted with an ethyl group and a triazatricyclodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Ethyl Substitution: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Triazatricyclodecane Moiety: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Coupling Reaction: The final step involves coupling the thiophene ring with the triazatricyclodecane moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the central nervous system, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a material for electronic devices.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine: Similar structure but with a methyl group instead of an ethyl group.
1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanimine group.
Uniqueness
1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine is unique due to its specific combination of a thiophene ring with an ethyl group and a triazatricyclodecane moiety. This combination imparts distinct electronic and structural properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-2-12-3-4-13(19-12)5-15-14-6-16-9-17(7-14)11-18(8-14)10-16/h3-5H,2,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGUQCBEBHEPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NC23CN4CN(C2)CN(C3)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B5708081.png)
![2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5708090.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![(2E)-3-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B5708124.png)

![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![[3-Hydroxy-4-(hydroxymethyl)phenyl] benzoate](/img/structure/B5708161.png)


![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)

